BRD4 Degradation Potency (DC50) Comparison: ARV-825 vs. BET Inhibitors
ARV-825 demonstrates a DC50 for BRD4 degradation of <1 nM in Burkitt's lymphoma cells, confirming its potent target engagement [1]. In contrast, the BET inhibitor OTX015, at equimolar concentrations, does not induce BRD4 degradation; instead, it causes an accumulation of BRD4 protein levels, underscoring a mechanistic divergence [2]. This quantifies ARV-825's unique catalytic activity relative to occupancy-based inhibitors.
| Evidence Dimension | BRD4 Protein Degradation (Potency) |
|---|---|
| Target Compound Data | <1 nM (DC50) |
| Comparator Or Baseline | OTX015 (BET inhibitor) |
| Quantified Difference | No degradation observed; BRD4 accumulation instead. |
| Conditions | Burkitt's lymphoma cell lines; 24h treatment. |
Why This Matters
This confirms ARV-825's unique ability to catalytically degrade BRD4 at sub-nanomolar concentrations, a feature absent in all reversible BET inhibitors.
- [1] Lu, J., Qian, Y., Altieri, M., Dong, H., Wang, J., Raina, K., ... & Crews, C. M. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763. View Source
- [2] Saenz, D. T., Fiskus, W., Qian, Y., Manshouri, T., Rajapakshe, K., Raina, K., ... & Bhalla, K. N. (2017). Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells. Leukemia, 31(9), 1951-1961. View Source
